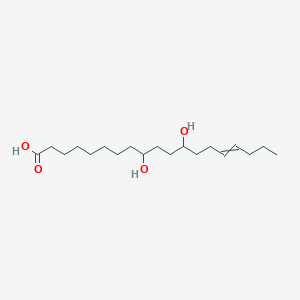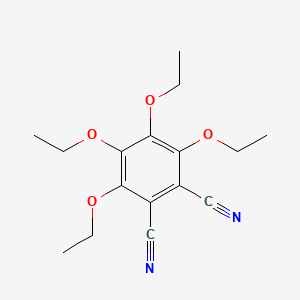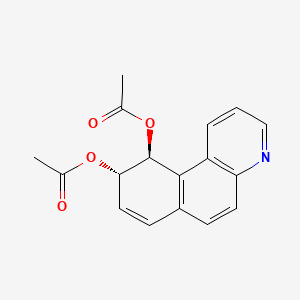
1,4-Benzenedicarbonitrile, 2-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarbonitrile, 2-butyl- is an organic compound with the molecular formula C12H10N2. It is a derivative of benzenedicarbonitrile, where the 2-position on the benzene ring is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbonitrile, 2-butyl- can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenedicarbonitrile with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenedicarbonitrile, 2-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarbonitrile, 2-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2-butyl-.
Reduction: 1,4-Benzenediamine, 2-butyl-.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarbonitrile, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-benzenedicarbonitrile, 2-butyl- depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the butyl group can act as an electron-donating group, stabilizing the intermediate carbocation and directing the incoming electrophile to the ortho and para positions relative to the butyl group. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the butyl substitution.
1,4-Benzenedicarboxylic acid: The carboxylic acid derivative.
1,4-Benzenediamine: The diamine derivative.
Uniqueness
1,4-Benzenedicarbonitrile, 2-butyl- is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group increases the compound’s hydrophobicity and can affect its solubility in various solvents. Additionally, the butyl group can provide steric hindrance, impacting the compound’s behavior in chemical reactions compared to its unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
106853-93-4 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-butylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
VIYJQLIUXRXNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC(=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


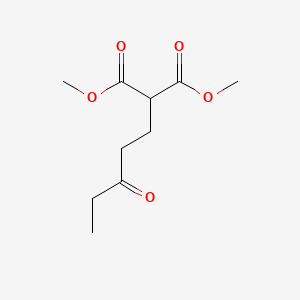
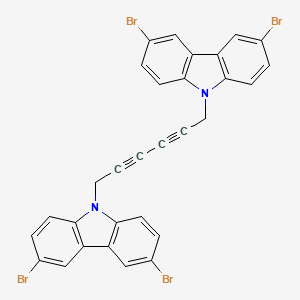
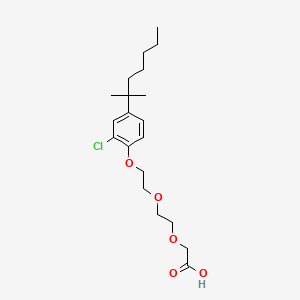
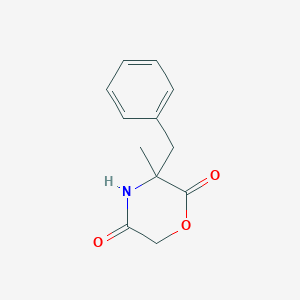
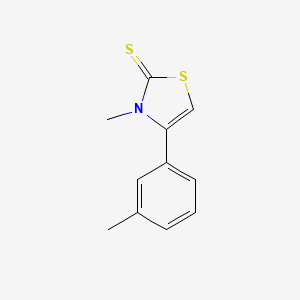
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
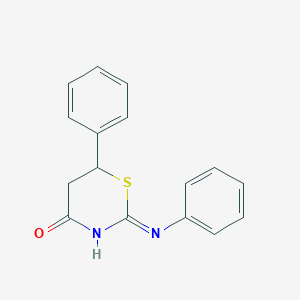
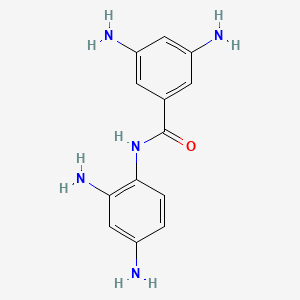
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
